

Ompenaclid's Synergistic Power: A Comparative Guide to Metabolic Inhibitors in Oncology

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Compound of Interest

Compound Name:	Ompenaclid
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The landscape of cancer therapeutics is increasingly focused on exploiting the metabolic vulnerabilities of tumor cells. **Ompenaclid** (RGX-202), a first-in-class oral inhibitor of the creatine transporter SLC6A8, has emerged as a promising agent that disrupts cancer cell energy metabolism. This guide provides a comparative analysis of **Ompenaclid**'s synergistic effects with other metabolic inhibitors, supported by experimental data, to inform preclinical and clinical research strategies.

Ompenaclid: A Novel Approach to Targeting Cancer Metabolism

Ompenaclid targets the creatine transporter SLC6A8, which is often upregulated in cancer cells to meet their high energy demands, particularly under hypoxic conditions. By blocking creatine uptake, **Ompenaclid** depletes intracellular phosphocreatine (PCr) and adenosine triphosphate (ATP). This energy deficit inhibits crucial anabolic pathways, including pyrimidine and fatty acid synthesis, upon which rapidly proliferating cancer cells, especially those with RAS mutations, are heavily dependent. This multi-pronged metabolic attack ultimately leads to tumor cell apoptosis.^{[1][2]}

Synergistic Effects of Ompenaclid in Combination Therapies

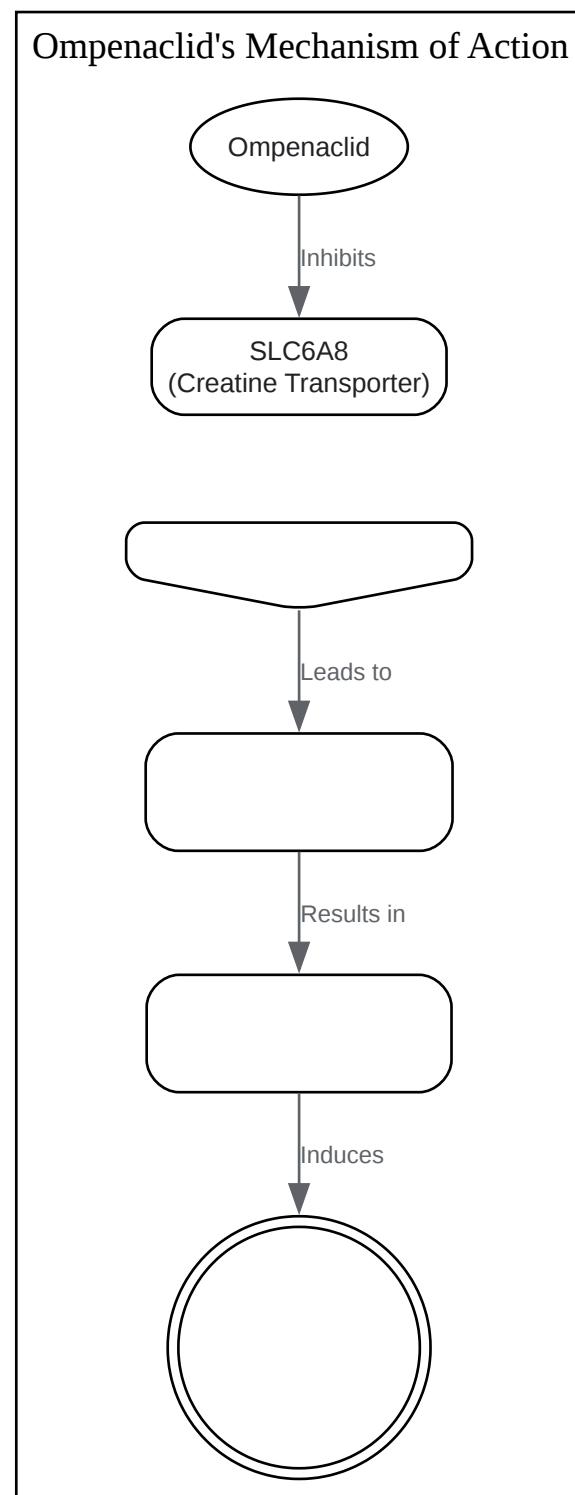
Preclinical and clinical studies have demonstrated **Ompenaclid**'s potential to enhance the efficacy of standard-of-care chemotherapies.

Preclinical Synergy with 5-Fluorouracil (5-FU)

In animal models of colorectal cancer, **Ompenaclid** has shown synergistic efficacy when combined with 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens. While specific quantitative data from these preclinical studies are not publicly detailed, the findings provided a strong rationale for clinical evaluation in combination with 5-FU-based therapies.

Clinical Synergy in RAS-Mutant Metastatic Colorectal Cancer (mCRC)

A significant body of evidence for **Ompenaclid**'s synergistic activity comes from a Phase 1b/2 clinical trial (NCT03597581) in patients with RAS-mutant mCRC.^[3] In this study, **Ompenaclid** was administered in combination with FOLFIRI (a regimen including 5-FU, leucovorin, and irinotecan) and bevacizumab.



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Caption: **Ompenaclid**'s mechanism of action targeting the SLC6A8 transporter.

Comparative Analysis with Other Metabolic Inhibitors

To contextualize **Ompenaclid**'s synergistic potential, this section compares its activity with two other major classes of metabolic inhibitors: glycolysis inhibitors (specifically 2-Deoxyglucose, 2-DG) and glutaminase inhibitors (specifically Telaglenastat, CB-839). The comparison is based on available preclinical and clinical data in colorectal cancer models.

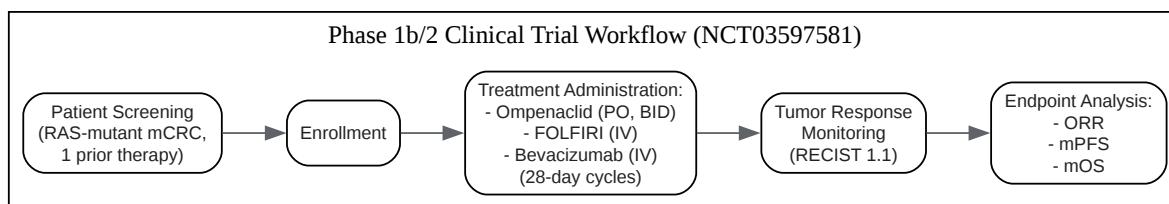
Feature	Omopenaclid (SLC6A8 Inhibitor)	2-Deoxyglucose (2-DG) (Glycolysis Inhibitor)	Telaglenastat (CB-839) (Glutaminase Inhibitor)
Primary Target	Creatine Transporter (SLC6A8) ^[4]	Hexokinase ^[5]	Glutaminase 1 (GLS1) ^[6]
Mechanism of Action	Depletes intracellular phosphocreatine and ATP, inhibiting pyrimidine and fatty acid synthesis. ^[1]	Competitive inhibitor of glucose, blocks glycolysis at the first step. ^[5]	Inhibits the conversion of glutamine to glutamate, disrupting the TCA cycle and nucleotide synthesis. ^[7]
Synergy in CRC	Synergistic with 5-FU in preclinical models and with FOLFIRI + bevacizumab in clinical trials. ^[3]	Enhances the efficacy of 5-FU in preclinical CRC models. ^[8]	Synergistic with cetuximab in preclinical CRC models and with palbociclib and PARP inhibitors in in vivo CRC xenograft models. ^{[7][9]}
Clinical Trial Data (CRC)	Phase 1b/2 (NCT03597581) with FOLFIRI + Bevacizumab in RAS-mutant mCRC: - ORR: 37% - mPFS: 10.2 months - mOS: 19.1 months ^[3]	Limited clinical data as a monotherapy due to high dose requirements. Tested as an adjunct to chemotherapy. ^[5]	Phase I/II with Panitumumab (+/- Irinotecan) in KRAS WT mCRC: Showed synergistic treatment effect in preclinical models, leading to the clinical trial. ^[10]

Experimental Protocols

Omopenaclid: Phase 1b/2 Clinical Trial (NCT03597581)

- Study Design: An open-label, dose-escalation and expansion study of **Omopenaclid** in combination with FOLFIRI and bevacizumab in patients with advanced/metastatic, previously treated colorectal adenocarcinoma.^[11]

- Patient Population: Patients with RAS-mutant mCRC who had received one prior oxaliplatin-containing regimen.[12]
- Treatment Regimen: **Ompenaclid** administered orally twice daily in combination with standard doses of FOLFIRI and bevacizumab in 28-day cycles.[2]
- Endpoints: Primary endpoints included determining the maximum tolerated dose (MTD) and objective response rate (ORR). Secondary endpoints included progression-free survival (PFS) and overall survival (OS).[2]



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Caption: Simplified workflow for the **Ompenaclid** Phase 1b/2 clinical trial.

2-Deoxyglucose (2-DG): Preclinical Synergy Study with 5-FU

- Cell Lines: Colorectal cancer cell lines (e.g., SW620, SW480).[8]
- In Vitro Assays:
 - Cell Viability: MTT or similar assays to determine the half-maximal inhibitory concentration (IC50) of 2-DG and 5-FU alone and in combination.
 - Cell Cycle Analysis: Flow cytometry with propidium iodide staining to assess cell cycle distribution.[8]
 - Apoptosis Assays: Western blotting for apoptosis markers (e.g., Caspase 3 activation).[8]

- Synergy Analysis: Combination index (CI) calculated using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects.

Telaglenastat (CB-839): Preclinical Synergy Study with Cetuximab

- Cell Lines and Models: Cetuximab-sensitive and -resistant colorectal cancer cell lines and cell-line derived xenograft models in athymic nude mice.[\[9\]](#)
- In Vitro Assays: 2D and 3D cell viability assays to assess the effects of single-agent and combination therapy.[\[9\]](#)
- In Vivo Experiments:
 - Tumor Implantation: Subcutaneous injection of CRC cells into the flanks of nude mice.
 - Treatment: Administration of vehicle, CB-839, cetuximab, or the combination.
 - Tumor Measurement: Regular measurement of tumor volume.[\[9\]](#)
 - Immunohistochemistry (IHC): Analysis of tumor tissue for markers of proliferation (Ki67), mTOR signaling (pS6), and cell death.[\[9\]](#)

Conclusion

Ompenaclid demonstrates a unique mechanism of action by targeting the creatine transport system, leading to broad metabolic disruption in cancer cells. Its promising synergistic effects with standard chemotherapy in a difficult-to-treat, RAS-mutant colorectal cancer population highlight its potential as a valuable addition to the oncologist's armamentarium.

While direct comparative studies are lacking, the available data suggests that different classes of metabolic inhibitors may have synergistic potential with distinct combination partners. Glycolysis and glutaminase inhibitors have shown promise with targeted therapies like EGFR inhibitors and other chemotherapeutic agents. The choice of metabolic inhibitor for combination therapy will likely depend on the specific metabolic dependencies of the tumor type and the mechanism of action of the partner drug.

Further preclinical studies directly comparing the synergistic efficacy of **Ompenaclid** with other metabolic inhibitors in various cancer models are warranted to better define their relative strengths and optimal clinical applications. The detailed experimental protocols provided herein can serve as a foundation for designing such comparative studies.

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